5-Bromo-2-(cyclopentylmethoxy)pyridine
Description
5-Bromo-2-(cyclopentylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclopentylmethoxy substituent at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and materials science research. The cyclopentylmethoxy group contributes steric bulk and moderate lipophilicity, which can influence reactivity, solubility, and biological activity. Its molecular formula is C₁₂H₁₆BrNO (MW: 270.18), and it is typically synthesized via nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-6-11(13-7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
InChI Key |
ZGPWEMVSDGNTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
Alkoxy Group Modifications
- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) Structure: A phenoxy group with a trifluoromethoxy substituent replaces the cyclopentylmethoxy group. Reported synthesis yield: 91% via iodopyridine intermediates . Applications: Used in antimalarial drug candidates due to enhanced electronic effects .
- 5-Bromo-2-methoxypyridine Structure: Simpler methoxy substituent (C₆H₆BrNO, MW: 188.02). Properties: Lower molecular weight and reduced steric hindrance improve solubility in polar solvents. Assay purity: ≥99% . Applications: Widely used in pharmaceuticals and polymer synthesis due to its versatility .
Cycloalkyl vs. Aromatic Substituents
- 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine Structure: Cyclohexyloxy group at the 2-position and methyl at the 4-position (C₁₂H₁₆BrNO, MW: 270.18). Purity: 95% . Applications: Explored in catalysis and materials science for its rigid structure .
Methyl Group Additions at Pyridine Positions
5-Bromo-2-methoxy-3-methylpyridine
- Structure: Methyl group at the 3-position (C₇H₈BrNO, MW: 202.05).
- Properties : The methyl group introduces regioselectivity challenges in further functionalization. Purity: 97% ; refractive index: 1.554 .
- Applications : Pharmaceutical intermediate with improved thermal stability .
5-Bromo-4-methoxy-2-methylpyridine
- Structure: Methyl at the 2-position and methoxy at the 4-position (C₇H₈BrNO, MW: 202.05).
- Properties : Altered substitution pattern affects electronic distribution, as seen in shifted NMR signals (e.g., δ 8.39–8.45 ppm for aromatic protons) .
- Applications : Specialized intermediate in custom drug synthesis .
Heterocyclic and Aromatic Derivatives
5-Bromo-2-phenylpyridine
5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine
Comparative Data Tables
Table 2: Spectroscopic Data Comparison
Key Findings and Implications
- Steric and Electronic Effects : Bulky substituents like cyclopentylmethoxy reduce reaction rates but enhance selectivity in catalysis. Smaller groups (e.g., methoxy) improve solubility .
- Synthetic Efficiency : High yields (e.g., 91% for 22a) are achieved with electron-deficient aryl iodides, whereas branched alkoxy groups require optimized conditions .
- Biological Relevance : Trifluoromethoxy and phenyl derivatives show promise in drug development due to enhanced electronic and stacking interactions .
Preparation Methods
Etherification-Bromination Sequential Synthesis
The most widely reported method involves two sequential steps:
Etherification of 2-Hydroxypyridine
2-Hydroxypyridine undergoes nucleophilic substitution with cyclopentylmethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) to yield 2-(cyclopentylmethoxy)pyridine. Optimal conditions include:
Regioselective Bromination
Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Key variables include:
The HBr/H₂O₂ system, adapted from CN114591250A, demonstrates superior yield and regioselectivity due to in situ generation of Br⁺ ions, minimizing di-substitution byproducts.
Bromination-Etherification Alternative Route
Inverse sequencing introduces bromine prior to etherification, though this approach faces challenges:
-
Bromine Deactivation : Electron-withdrawing bromine at C5 reduces pyridine’s nucleophilicity, necessitating harsher etherification conditions (e.g., Pd-catalyzed cross-coupling).
-
Yield Penalty : Overall yields drop to 50–60% due to competing side reactions.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry principles improves scalability:
Catalase-Assisted Purification
Post-bromination, residual H₂O₂ is decomposed using catalase (150 IU/mL), enabling efficient crystallization at ≤10°C. This step reduces oxidative degradation, enhancing product purity to >98%.
Mechanistic Insights
Bromination Regiochemistry
DFT calculations reveal that the cyclopentylmethoxy group at C2 directs electrophilic bromination to C5 via resonance and inductive effects:
Solvent Effects
Polar aprotic solvents (e.g., DMF) stabilize transition states in etherification, while protic solvents (e.g., HBr/H₂O₂) enhance bromine electrophilicity.
Comparative Performance of Brominating Agents
| Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| NBS/AIBN | 78 | 92 | 5,6-dibromo (8%) |
| HBr/H₂O₂ | 99 | 98 | <1% dibromo |
| Br₂/FeCl₃ | 65 | 85 | Oxidative degradation |
The HBr/H₂O₂ system’s efficiency stems from controlled Br⁺ release, minimizing over-bromination .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
